4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one
Description
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one is a substituted indenone derivative characterized by a bicyclic framework with a cyclopropyl group at the 4-position and an iodine atom at the 7-position. The indenone scaffold (a fused benzene and cyclopentanone ring system) is a versatile platform in medicinal chemistry, often modified to tune biological activity, solubility, and stability.
Synthesis of such compounds typically involves halogenation and functionalization of precursor indenones. For example, bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one followed by elimination and further derivatization is a common strategy (e.g., as seen in the synthesis of related compounds in and ).
Properties
Molecular Formula |
C12H11IO |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
4-cyclopropyl-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11IO/c13-10-5-3-8(7-1-2-7)9-4-6-11(14)12(9)10/h3,5,7H,1-2,4,6H2 |
InChI Key |
WCTXZXDTZJJLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3CCC(=O)C3=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indanone derivative.
Iodination: The iodination at the 7-position can be carried out using iodine or iodine monochloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while oxidation and reduction can lead to various oxygenated or deoxygenated compounds.
Scientific Research Applications
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The cyclopropyl and iodine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of indenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Iodo vs. Chloro/Bromo: The iodine atom in the target compound increases molecular weight (291.1 g/mol vs. ~200–250 g/mol for chloro/bromo analogs) and lipophilicity (logP ~3.5 vs. ~2.5 for 5-chloro derivatives). This enhances membrane permeability but may reduce solubility. Cyclopropyl vs.
Synthetic Accessibility: Iodination at the 7-position likely requires specialized conditions (e.g., N-iodosuccinimide or iodine monochloride), contrasting with bromination (e.g., NBS in ). Benzylidene derivatives (e.g., FCY-302 in ) are synthesized via Claisen-Schmidt condensation, but the cyclopropyl group necessitates additional steps, such as cyclopropanation using trimethylsulfoxonium iodide.
Therapeutic Potential: The iodine atom’s polarizability may enhance interactions with hydrophobic enzyme pockets, similar to bromine in 5-amino-6-bromo-indenone (). Antiproliferative activity observed in benzylidene derivatives (e.g., FCY-302 in ) suggests that the target compound’s cyclopropyl-iodo combination could synergize to inhibit cancer cell growth.
Biological Activity
4-Cyclopropyl-7-iodo-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Formula: C12H11IO
Molecular Weight: 298.12 g/mol
CAS Number: 2089648-89-3
InChI Key: XVDWDHAAIWZKRU-UHFFFAOYSA-N
Anticancer Potential
Research has indicated that this compound exhibits anticancer properties , particularly in inhibiting the growth of certain cancer cell lines. A study focusing on its interaction with FMS-like tyrosine kinase 3 (Flt3), an oncogenic kinase implicated in acute myeloid leukemia (AML), demonstrated that derivatives of this compound could effectively inhibit Flt3 activity, suggesting its potential as a therapeutic agent in leukemia treatment .
The proposed mechanism involves the inhibition of kinase activity , which is crucial for cancer cell proliferation. By binding to the active site of Flt3, the compound disrupts downstream signaling pathways essential for tumor growth and survival. This interaction was confirmed through molecular docking studies that highlighted the binding affinity of this compound to the Flt3 receptor .
Study 1: In Vitro Efficacy against AML Cells
A recent study evaluated the cytotoxic effects of this compound on human AML cell lines . The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM, indicating a potent antiproliferative effect .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HL60 | 15 | Significant reduction in viability |
| K562 | 20 | Moderate reduction in viability |
Study 2: Selectivity and Toxicity
Further investigations assessed the selectivity of this compound against normal cells. The compound exhibited a lower toxicity profile towards normal hematopoietic cells compared to cancerous cells, suggesting its potential for therapeutic use with minimized side effects .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 5-Iodoindole | Moderate anticancer activity | 25 |
| Cyclopropyl-indene derivative | Low potency against AML | >30 |
| Other iodinated indenes | Variable effects; often less selective | >20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
